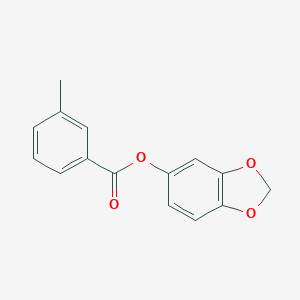

1,3-Benzodioxol-5-yl 3-methylbenzoate

Description

Properties

Molecular Formula |

C15H12O4 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

1,3-benzodioxol-5-yl 3-methylbenzoate |

InChI |

InChI=1S/C15H12O4/c1-10-3-2-4-11(7-10)15(16)19-12-5-6-13-14(8-12)18-9-17-13/h2-8H,9H2,1H3 |

InChI Key |

ZUJXSVABWMVHBH-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)OCO3 |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bioactivity and Selectivity

- Compound 9j (1,3-Benzodioxol-5-yl-substituted inhibitor) : Exhibits potent inhibitory activity against SsCK1 (IC₅₀ = 1.4 μM) with high selectivity, attributed to the para-hydroxyl group and bulky 1,3-benzodioxol-5-yl substituent .

- Compound 9h (Same benzodioxole substituent) : Shows reduced activity (IC₅₀ = 6.6 μM for SsCK1), suggesting that substituent positioning on the arylidene moiety critically impacts potency .

- Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one): A synthetic cathinone with psychoactive effects, demonstrating how the benzodioxole group, when combined with an amine, confers stimulant properties akin to MDMA .

Electronic and Structural Properties

- The benzodioxole ring contributes to charge delocalization .

- MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine): Shares the benzodioxole core but lacks ester functionality. Its amine group enhances interaction with monoamine transporters, contrasting with the hydrolytic susceptibility of ester groups .

Enzymatic Inhibition and Pharmacokinetics

- 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole : Demonstrates 38.5% acetylcholinesterase (AChE) inhibition, highlighting the benzodioxole group's role in enhancing binding affinity .

Data Table: Key Comparative Parameters

Research Findings and Implications

Substituent Positioning : The bioactivity of benzodioxole derivatives is highly sensitive to substituent placement. For example, para-substituted hydroxyl groups enhance selectivity (e.g., Compound 9j), while meta-substitution reduces potency (Compound 9h) .

Functional Group Impact : Ester groups, as in this compound, may confer metabolic instability due to hydrolysis, whereas amine or thiourea derivatives exhibit stronger receptor interactions .

Pharmacological Potential: Benzodioxole-containing compounds show broad applicability, from kinase inhibitors to psychoactive agents, suggesting that 3-methylbenzoate derivatives warrant exploration in enzyme inhibition or neuropharmacology .

Preparation Methods

Reaction Mechanism and Procedure

The most straightforward method involves converting 3-methylbenzoic acid to its acyl chloride derivative, followed by nucleophilic attack by the phenolic oxygen of sesamol. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) serves as the chlorinating agent, with the latter offering milder conditions. For instance, 3-methylbenzoic acid (1.0 equiv) is refluxed with oxalyl chloride (1.3 equiv) in anhydrous dichloromethane (DCM) under nitrogen, yielding 3-methylbenzoyl chloride. Subsequent addition of sesamol (1.2 equiv) and triethylamine (Et₃N, 2.0 equiv) as a base facilitates ester bond formation at 0–25°C.

Optimization and Yield

Key variables include solvent choice, stoichiometry, and reaction time. Using DCM or acetonitrile (CH₃CN) as solvents, the reaction achieves 85–92% yield after 4–6 hours. Excess sesamol (1.5 equiv) improves conversion, while prolonged reaction times (>8 hours) risk side products like diaryl ethers. Purification via silica gel chromatography or recrystallization from hexane/ethyl acetate mixtures affords the title compound in >99% purity.

Steglich Esterification

Coupling Reagents and Conditions

For acid- and base-sensitive substrates, the Steglich method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. 3-Methylbenzoic acid (1.0 equiv), DCC (1.1 equiv), and DMAP (0.1 equiv) are stirred in dry DCM at 0°C for 30 minutes. Sesamol (1.1 equiv) is then added, and the mixture is warmed to room temperature for 12–24 hours.

Performance Metrics

This method achieves 88–94% yield with minimal byproducts, as DCC traps water to prevent hydrolysis. However, the necessity to remove dicyclohexylurea (DCU) by filtration and the cost of DMAP limit scalability. Small-scale syntheses (≤100 mmol) report 92–95% purity after aqueous workup.

TPPO/Oxalyl Chloride Activation

Innovative Protocol from Recent Literature

A novel approach utilizes triphenylphosphine oxide (TPPO) and oxalyl chloride to activate 3-methylbenzoic acid directly. In acetonitrile, TPPO (1.0 equiv) and (COCl)₂ (1.3 equiv) generate a reactive intermediate at room temperature within 1 hour. Sesamol (1.3 equiv) is introduced, and the reaction is quenched with Et₃N, yielding 89–93% of the ester.

Advantages Over Traditional Methods

This one-pot protocol eliminates the need to isolate acyl chlorides, reducing handling risks and procedural steps. Solvent screening shows CH₃CN outperforms toluene or DCM, likely due to better solubility of TPPO. Scaling to 1 mol maintains 90% yield, making this method industrially viable.

Comparative Analysis of Methods

| Method | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acyl Chloride | (COCl)₂, Et₃N | DCM | 4–6 | 85–92 | >99 |

| Steglich | DCC, DMAP | DCM | 12–24 | 88–94 | 92–95 |

| TPPO/(COCl)₂ | TPPO, (COCl)₂, Et₃N | CH₃CN | 1–2 | 89–93 | 95–98 |

Key Observations :

-

The TPPO/(COCl)₂ method offers the shortest reaction time and highest scalability, albeit with marginally lower yields than Steglich coupling.

-

Acyl chloride-mediated routes provide excellent purity but require stringent moisture control.

-

Steglich esterification remains optimal for lab-scale syntheses prioritizing minimal side reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Benzodioxol-5-yl 3-methylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification between 1,3-benzodioxol-5-ol and 3-methylbenzoyl chloride. Key steps include:

- Catalyst Selection : Use of Lewis acids (e.g., TiCl₄) for activating the carbonyl group .

- Solvent Optimization : Dry dichloromethane or acetone under inert atmospheres to minimize side reactions .

- Temperature Control : Cooling to -10°C during critical steps to prevent decomposition .

- Yield Improvement : Purification via column chromatography (e.g., hexane/ether gradients) and recrystallization .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester linkage and substituent positions. For example, the methyl group on the benzoate moiety appears as a singlet at ~2.3 ppm .

- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., dihedral angles between benzodioxole and benzoate groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₆H₁₂O₄) .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .

- Storage : Keep in sealed containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents or ¹³C-enriched reagents to clarify coupling patterns .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

- 2D NMR Techniques : COSY and NOESY to identify through-space interactions in complex derivatives .

Q. What strategies are effective in studying the biological interactions of this compound?

- Methodological Answer :

- Receptor Binding Assays : Radiolabeled ligands (e.g., ³H or ¹⁴C) to quantify affinity for targets like GPCRs or enzymes .

- Metabolic Stability Tests : Incubation with liver microsomes to assess cytochrome P450-mediated degradation .

- ADME Profiling : LC-MS/MS to track absorption, distribution, and excretion in model organisms .

Q. How do substituent modifications (e.g., halogenation) affect the compound’s reactivity and pharmacological profile?

- Methodological Answer :

- Electrophilic Substitution : Introduce halogens (e.g., F, Cl) at the benzoate ring via Friedel-Crafts reactions, monitoring regioselectivity with HPLC .

- SAR Studies : Compare IC₅₀ values in enzyme inhibition assays to correlate substituent effects with activity .

- Computational Docking : AutoDock Vina to predict binding modes of halogenated derivatives to target proteins .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Batch Reactor Optimization : Adjust stirring rates and heat transfer to maintain exothermic reaction control .

- Green Chemistry Approaches : Replace hazardous solvents (e.g., DCM) with ionic liquids or supercritical CO₂ .

- Purity Standards : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.